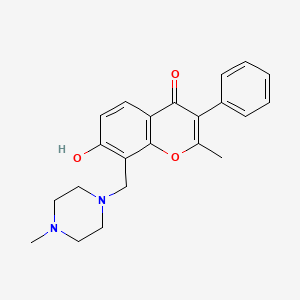

7-hydroxy-2-methyl-8-((4-methylpiperazin-1-yl)methyl)-3-phenyl-4H-chromen-4-one

Description

This chromen-4-one derivative features a hydroxy group at position 7, a methyl group at position 2, a phenyl group at position 3, and a 4-methylpiperazinylmethyl substituent at position 6. The compound’s molecular formula is C22H23N2O3, with a molecular weight of 377.44 g/mol (estimated based on structural analogs). Its chromen-4-one core is a common scaffold in medicinal chemistry, associated with diverse bioactivities, including kinase inhibition and antioxidant effects .

Propriétés

IUPAC Name |

7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-3-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-15-20(16-6-4-3-5-7-16)21(26)17-8-9-19(25)18(22(17)27-15)14-24-12-10-23(2)11-13-24/h3-9,25H,10-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUKCNUFWFNSMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCN(CC3)C)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-2-methyl-8-((4-methylpiperazin-1-yl)methyl)-3-phenyl-4H-chromen-4-one typically involves the following steps:

Mannich Reaction: This reaction involves the condensation of 7-hydroxy-2-methyl-4H-chromen-4-one with N-methylpiperazine in the presence of formaldehyde.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and controlled reaction conditions to ensure consistency and quality. The process may also include additional steps such as filtration, drying, and packaging.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

Reduction: The compound can be reduced to remove the double bond in the coumarin ring.

Substitution: The piperazine group can undergo substitution reactions with different reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles can be used to substitute the piperazine group.

Major Products Formed:

Oxidation: Formation of 7-hydroxy-2-methyl-8-((4-methylpiperazin-1-yl)methyl)-3-phenyl-4H-chromen-4-one-7-one.

Reduction: Formation of 7-hydroxy-2-methyl-8-((4-methylpiperazin-1-yl)methyl)-3-phenyl-4H-chromen-4-one-7-hydroxyl.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Applications De Recherche Scientifique

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: The biological activities of coumarin derivatives are well-documented. This compound has shown potential in various biological assays, including antimicrobial and antifungal tests. It can be used to study the mechanisms of action of these biological activities.

Medicine: In medicine, coumarin derivatives are explored for their therapeutic potential. This compound may be used in the development of new drugs for treating infections, inflammation, and cancer. Its ability to interact with biological targets makes it a candidate for drug discovery.

Industry: In industry, coumarin derivatives are used in the production of fragrances, flavors, and dyes. This compound can be utilized in the synthesis of compounds with desirable sensory properties.

Mécanisme D'action

The mechanism by which 7-hydroxy-2-methyl-8-((4-methylpiperazin-1-yl)methyl)-3-phenyl-4H-chromen-4-one exerts its effects involves its interaction with molecular targets. The compound may bind to specific enzymes or receptors, leading to biological responses. The exact molecular pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations at Position 3

Compound in : 7-Hydroxy-3-(2-methoxyphenoxy)-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one

- Molecular Formula : C22H24N2O5 (MW: 396.44 g/mol).

- Key Differences: Replaces the phenyl group at position 3 with a 2-methoxyphenoxy substituent.

- Implications: The methoxy group increases oxygen content, enhancing polarity (logP ≈ 2.1 vs. ~2.5 for the target compound).

Compound in : 6-Ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one

- Molecular Formula : C24H25N4O3 (MW: 441.49 g/mol).

- Key Differences : Introduces a benzimidazole group at position 3 and an ethyl group at position 5.

Variations in the Piperazine/Piperidine Substituent

Compound in : 7-Hydroxy-2-methyl-8-[(2-methylpiperidin-1-yl)methyl]-3-phenyl-4H-chromen-4-one

- Molecular Formula: C23H25NO3 (MW: 363.46 g/mol).

- Key Differences : Replaces 4-methylpiperazine with 2-methylpiperidine.

- Implications :

Compound in : Derivatives with Piperazine-Linked Propoxy Chains

- Example : 7-Methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)-chromen-2-one.

- Key Differences : Incorporates a piperazine group via a propoxy linker at position 4 instead of position 7.

- Implications :

Substituent Variations at Position 2 and 8

Compound in : 7-Methoxy-8-methyl-3-(1-phenylpyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one

- Molecular Formula : C22H16F3N3O3 (MW: 427.38 g/mol).

- Key Differences : Trifluoromethyl at position 2 and pyrazole at position 3.

- Implications: The electron-withdrawing CF3 group increases metabolic stability and alters electron density.

Data Table: Structural and Physicochemical Comparison

*logP values estimated using analogs from PubChem and ChemSpider data.

Activité Biologique

7-Hydroxy-2-methyl-8-((4-methylpiperazin-1-yl)methyl)-3-phenyl-4H-chromen-4-one, also known as a chromenone derivative, has garnered attention due to its diverse biological activities. This compound is structurally characterized by the presence of a hydroxy group, a methylpiperazine moiety, and a phenyl group, which contribute to its pharmacological properties. This article will delve into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of 7-hydroxy-2-methyl-8-((4-methylpiperazin-1-yl)methyl)-3-phenyl-4H-chromen-4-one is C22H24N2O3, with a molecular weight of 364.44 g/mol. The compound exhibits a chromenone structure, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis . It acts by inhibiting the DprE1 enzyme, crucial for the biosynthesis of arabinogalactan in the mycobacterial cell wall. This inhibition disrupts cell wall synthesis, leading to bacterial death.

Anticancer Properties

The compound has also been studied for its anticancer effects. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines by modulating cell signaling pathways related to proliferation and survival . The specific mechanisms involve the activation of caspases and the downregulation of anti-apoptotic proteins.

Pharmacokinetics

Pharmacokinetic studies suggest that 7-hydroxy-2-methyl-8-((4-methylpiperazin-1-yl)methyl)-3-phenyl-4H-chromen-4-one has favorable absorption characteristics, allowing it to reach target tissues effectively. Its lipophilicity facilitates cellular uptake, while its stability under physiological conditions enhances its therapeutic potential.

Study on Antimicrobial Efficacy

A study conducted by researchers assessed the efficacy of this compound against various strains of M. tuberculosis and found that it exhibited minimum inhibitory concentration (MIC) values in the low micromolar range. This suggests strong potential as a therapeutic agent against tuberculosis.

Anticancer Activity Evaluation

In another study focusing on its anticancer properties, the compound was tested against several cancer cell lines (e.g., A549 lung cancer cells). Results showed that it had IC50 values ranging from 5 to 20 µM, indicating significant cytotoxicity compared to standard chemotherapeutic agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(benzo[d]thiazol-2-yl)-7-hydroxy... | Structure | Antimicrobial against M. tuberculosis |

| 3-(2-chlorophenyl)-7-hydroxy... | Structure | Anticancer activity with similar mechanisms |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.